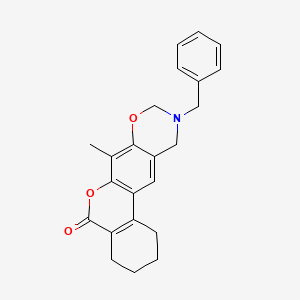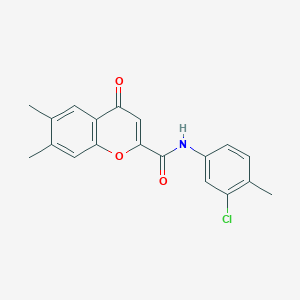![molecular formula C23H28N2O4 B11391670 N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11391670.png)
N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes both aromatic and oxane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves multiple steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Coupling with the 3,4-dimethylphenyl group: This is usually done through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, potentially introducing halogens or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both aromatic and oxane rings can facilitate interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism by which N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aromatic rings could facilitate binding through π-π interactions, while the oxane ring may provide additional stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- BIS-(3,4-DIMETHYL-PHENYL)-METHANONE
- BIS-(2,6-DIMETHYL-PHENYL)-METHANONE
- BIS-(2,4-DIMETHYLPHENYL)METHANONE
Uniqueness
N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is unique due to the presence of both an oxane ring and a methoxyphenyl group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H28N2O4 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N'-(3,4-dimethylphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C23H28N2O4/c1-16-4-7-19(14-17(16)2)25-22(27)21(26)24-15-23(10-12-29-13-11-23)18-5-8-20(28-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
OAMKAVZEDJWXLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391594.png)
![2,9-dimethyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391602.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide](/img/structure/B11391613.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11391619.png)

![7,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11391632.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide](/img/structure/B11391639.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B11391649.png)

![3-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11391659.png)
![1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane](/img/structure/B11391664.png)
![7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391672.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391681.png)

